molecular formula C8H5NO4 B8448816 3,4-Dihydroxy-5-cyanobenzoic acid

3,4-Dihydroxy-5-cyanobenzoic acid

Cat. No.: B8448816
M. Wt: 179.13 g/mol
InChI Key: UVNLFDRZXWSAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydroxy-5-cyanobenzoic acid is a benzoic acid derivative featuring hydroxyl groups at the 3rd and 4th positions, a cyano (-CN) group at the 5th position, and a carboxylic acid (-COOH) at the 1st position. This unique substitution pattern distinguishes it from other phenolic acids, such as 4-hydroxybenzoic acid and caffeic acid. The electron-withdrawing cyano group likely enhances the acidity of the carboxylic acid and influences its reactivity in synthetic or biological contexts.

Properties

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

IUPAC Name

3-cyano-4,5-dihydroxybenzoic acid

InChI

InChI=1S/C8H5NO4/c9-3-5-1-4(8(12)13)2-6(10)7(5)11/h1-2,10-11H,(H,12,13)

InChI Key

UVNLFDRZXWSAQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of 3,4-dihydroxy-5-cyanobenzoic acid with 4-hydroxybenzoic acid and caffeic acid:

Compound CAS Number Molecular Formula Functional Groups Key Applications
This compound Not Available C₈H₅NO₄ -COOH, -CN, 3,4-di-OH Limited data; hypothesized use as a synthetic intermediate or pharmacological agent
4-Hydroxybenzoic acid 99-96-7 C₇H₆O₃ -COOH, 4-OH R&D applications, preservative precursor
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) 331-39-5 C₉H₈O₄ -COOH, 3,4-di-OH, propenoic acid side chain Pharmacological research, food/cosmetic additives, antioxidant studies
Key Observations:
  • Substitution Patterns: The target compound shares the 3,4-dihydroxy substitution with caffeic acid but replaces the propenoic acid side chain with a cyano group.
  • Electronic Effects: The cyano group in this compound is strongly electron-withdrawing, which may increase the acidity of the adjacent carboxylic acid compared to 4-hydroxybenzoic acid (pKa ~4.5) and caffeic acid (pKa ~4.6).

Physical and Chemical Properties

While direct data on the target compound is sparse, inferences can be drawn from analogs:

  • Melting Point: 4-Hydroxybenzoic acid: ~215°C (decomposes) . Caffeic acid: ~223–225°C . The cyano group in the target compound may lower its melting point due to reduced crystallinity compared to hydroxylated analogs.
  • Solubility: 4-Hydroxybenzoic acid is sparingly soluble in cold water but soluble in ethanol . Caffeic acid is moderately soluble in polar solvents due to its phenolic and carboxylic acid groups . The target compound’s cyano group may reduce aqueous solubility but enhance solubility in aprotic solvents like dimethylformamide (DMF).

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